Ethyl 2-oxocyclopentanecarboxylate

Catalog No.
S586210
CAS No.
611-10-9
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-oxocyclopentanecarboxylate

CAS Number

611-10-9

Product Name

Ethyl 2-oxocyclopentanecarboxylate

IUPAC Name

ethyl 2-oxocyclopentane-1-carboxylate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3

InChI Key

JHZPNBKZPAWCJD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCC1=O

Synonyms

ethyl 2-oxocyclopentanecarboxylate

Canonical SMILES

CCOC(=O)C1CCCC1=O
  • Stereoselective Synthesis

    Researchers have employed Ethyl 2-oxocyclopentanecarboxylate in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol. This compound possesses a unique spirocyclic structure with interesting potential applications. The study highlights the utility of Ethyl 2-oxocyclopentanecarboxylate as a versatile starting material for the creation of complex molecules with specific spatial arrangements of atoms [].

  • Alcohol Oxidation

    Another research area exploring Ethyl 2-oxocyclopentanecarboxylate's potential involves its use in cobalt (II) Schiff base complex catalyzed oxidation of primary and secondary alcohols. This reaction offers a valuable method for converting alcohols into their corresponding carbonyl compounds (aldehydes or ketones) using a cobalt-based catalyst system [].

Ethyl 2-oxocyclopentanecarboxylate is a chemical compound with the molecular formula C8H12O3\text{C}_8\text{H}_{12}\text{O}_3 and a molecular weight of approximately 156.18 g/mol. It appears as a clear, colorless to pale yellow liquid, and is characterized by its pleasant odor. The compound is known for its involvement in various

  • Phase-transfer Benzylation: This reaction involves the benzylation of ethyl 2-oxocyclopentanecarboxylate using benzyl bromide, which has been studied in microreactors, showcasing its utility in organic synthesis .
  • Oxidation Reactions: The compound can act as a substrate in cobalt (II) Schiff's base complex-catalyzed oxidation of primary and secondary alcohols, demonstrating its versatility in redox chemistry .
  • Reactions with Aryl Amines: It has been used to synthesize 2,3-dihydro-β-quinindones through its reaction with arylamines, indicating its potential in synthesizing complex organic molecules .

Ethyl 2-oxocyclopentanecarboxylate can be synthesized through several methods:

  • Synthesis from Cyclopentanone: One common method involves the reaction of cyclopentanone with ethyl chloroformate under basic conditions to yield ethyl 2-oxocyclopentanecarboxylate.
  • Stereoselective Synthesis: It has been utilized in stereoselective syntheses such as the preparation of (±)-cis,cis-spiro[4.4]nonane-1,6-diol, showcasing its utility in creating chiral centers .
  • Reactions with Carboxylic Acids: Another approach involves the reaction of cyclopentanecarboxylic acid derivatives with ethyl esters under appropriate conditions to yield the desired compound.

Interaction studies involving ethyl 2-oxocyclopentanecarboxylate primarily focus on its reactivity with other chemical species rather than biological interactions. For instance, studies have explored its reactivity with arylamines leading to the formation of complex quinone derivatives . Further research on its interactions could provide insights into potential applications or safety considerations.

Several compounds share structural similarities with ethyl 2-oxocyclopentanecarboxylate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl cyclopentanone-2-carboxylateC8H12O3Directly related to cyclopentanone structure
Ethyl 2-cyclopentanone-1-carboxylateC8H12O3Differentiated by position of carboxyl group
Ethyl 2-oxo-1-cyclopentanecarboxylic acidC8H12O3Contains an additional oxygen functionality
2-CarbethoxycyclopentanoneC8H12O3Similar ester functionality but different carbon skeleton

Ethyl 2-oxocyclopentanecarboxylate stands out due to its specific oxo group placement and versatility in synthetic applications that are not as pronounced in other similar compounds.

Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) is a bicyclic ester-ketone compound with the systematic IUPAC name ethyl 2-oxocyclopentane-1-carboxylate. Its molecular formula is $$ \text{C}8\text{H}{12}\text{O}_3 $$, and its molecular weight is 156.18 g/mol. The structure consists of a cyclopentane ring substituted with a ketone group at position 2 and an ethyl ester moiety at position 1 (Figure 1).

Table 1: Key molecular properties

PropertyValue
Molecular formula$$ \text{C}8\text{H}{12}\text{O}_3 $$
Molecular weight156.18 g/mol
Boiling point102–104°C (11 mmHg)
Density1.054 g/mL at 25°C
Refractive index1.452

Common synonyms include 2-carbethoxycyclopentanone, ethyl cyclopentanone-2-carboxylate, and 2-(ethoxycarbonyl)cyclopentanone. Its InChIKey (JHZPNBKZPAWCJD-UHFFFAOYSA-N) and SMILES (CCOC(=O)C1CCCC1=O) notations are widely used in cheminformatics.

Historical Context and Discovery Timeline

The compound first gained attention in the 1960s as part of Gilbert Stork’s pioneering work on enamine chemistry. Stork’s 1963 publication in the Journal of the American Chemical Society demonstrated its utility in stereoselective alkylation reactions, marking a milestone in asymmetric synthesis. Early synthetic routes involved the cyclization of diethyl adipate using sodium ethoxide, a method later optimized for industrial-scale production.

By the 1980s, its role expanded into pharmaceutical intermediates, notably in the synthesis of tanikolide (a marine natural product) and spirocyclic compounds. Patent CN103333070B (2013) further refined its synthesis using dimethylformamide (DMF) and sodium methoxide, achieving yields exceeding 99%.

Role in Modern Organic Chemistry

Ethyl 2-oxocyclopentanecarboxylate serves as a versatile building block in organic synthesis due to its dual functional groups (ketone and ester). Key applications include:

  • Enamine Alkylation: The Stork enamine reaction employs this compound to generate α-alkylated ketones. For example, its enamine derivative reacts with allenyl ketones to form 8-oxobicyclo[3.2.1]octane, a scaffold in terpene synthesis.
  • Spirocyclic Systems: It facilitates the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol, a structure relevant to bioactive molecules.
  • Cross-Coupling Reactions: Cobalt(II) Schiff base complexes catalyze its oxidation, enabling C–H functionalization in alcohols.

Table 2: Industrial synthesis methods

MethodConditionsYield
Diethyl adipate cyclizationNaOEt, DMF, 90–110°C85–90%
Phase-transfer benzylationBenzyl bromide, microreactor92%
Patent CN103333070BDMF, NaOMe, toluene>99%

The compound’s reactivity is further exemplified in photochemical studies, where flash photolysis of diazo precursors generates reactive ketenes that hydrate to form its enol tautomer. Kinetic analyses reveal pH-dependent ketonization rates, critical for optimizing reaction conditions.

Recent advances include its use in flow chemistry, where microreactors enhance the efficiency of benzylation and oxidation steps. These innovations underscore its enduring relevance in both academic and industrial settings.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

611-10-9

Dates

Last modified: 08-15-2023
Liu et al. Rapid assembly of complex cyclopentanes employing chiral, alpha,beta-unsaturated acylammonium intermediates. Nature Chemistry, doi: 10.1038/nchem.1788, published online 3 November 2013 http://www.nature.com/nchem
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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